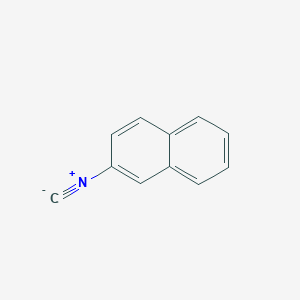

2-Naphthyl isocyanide

説明

Significance of Isocyanides as Synthetic Building Blocks

Isocyanides, also known as isonitriles, are a class of organic compounds distinguished by a functional group with the connectivity -N≡C. They are isomers of nitriles (-C≡N). vedantu.com The terminal carbon atom of the isocyanide group exhibits a unique dual electronic character, behaving as both a nucleophile and an electrophile, often described as carbenoid. rsc.orgacs.orgnih.gov This amphiphilic reactivity allows isocyanides to react with both electrophiles and nucleophiles, often simultaneously, making them exceptionally versatile building blocks in organic chemistry. acs.orgresearchgate.net

Their significance is most prominently demonstrated in their widespread use in isocyanide-based multicomponent reactions (IMCRs), which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. rsc.orgutexas.edu The Passerini and Ugi reactions are classical examples of IMCRs where isocyanides are indispensable reactants. vedantu.comwikipedia.orgwikipedia.org These reactions are powerful tools for creating molecular diversity and are extensively used in combinatorial chemistry and drug discovery to rapidly generate libraries of peptide-like structures and other complex scaffolds. rsc.orgutexas.edursc.org Furthermore, isocyanides are used in the synthesis of a vast array of heterocyclic compounds and serve as ligands in organometallic chemistry. rsc.orgresearchgate.net

Historical Context of 2-Naphthyl Isocyanide Utilization in Research

The first isocyanide compound was prepared by Lieke in 1859. vedantu.comresearchgate.net The chemistry of isocyanides gained significant momentum with the work of Ivar Ugi, who not only discovered the Ugi reaction but also developed a reliable two-step synthesis of isocyanides from primary amines via formylation followed by dehydration. vedantu.comrsc.orgwikipedia.org This method proved to be quite general for preparing aryl isocyanides.

Specifically for this compound, a notable preparative method was described by Ugi and Meyr, which involves the dehydration of the corresponding N-(2-naphthyl)formamide. In a procedure using phosphorus oxychloride in the presence of pyridine, a 50% yield of this compound was reported. orgsyn.org This method provided a more convenient and higher-yielding alternative to the older carbylamine reaction for aryl isocyanides. orgsyn.org Early applications focused on leveraging its reactivity in fundamental organic transformations, laying the groundwork for its later use in more complex synthetic strategies.

Scope and Research Trajectories of this compound Chemistry

The application of this compound in modern organic synthesis is characterized by its role in constructing complex molecular architectures and its use in novel catalytic systems. Research has expanded beyond its use in classical MCRs to include asymmetric synthesis and the formation of unique heterocyclic systems.

A key area of research is its participation in multicomponent reactions to create diverse chemical structures. For instance, this compound has been successfully employed in multicomponent reactions with ditellurides and manganese(III) carboxylates to synthesize N-acyl tellurocarbamates under mild conditions. acs.org It has also been utilized in stereoselective Passerini reactions to generate functionalized bicyclic scaffolds. d-nb.info In one study, the reaction of a ketoacid with this compound in the presence of a zinc catalyst yielded a bicyclic lactone with good diastereoselectivity. d-nb.info

Recent research has also focused on asymmetric catalysis. A significant development is the use of this compound in a chiral magnesium(II)-catalyzed asymmetric three-component reaction with TMSN₃ and an alkylidene malonate to produce enantioenriched tetrazole derivatives. nih.gov The reaction proceeds with good to excellent yields and high enantioselectivity. nih.gov This demonstrates a sophisticated use of the isocyanide to create chiral molecules, which is of high interest in medicinal chemistry.

The table below highlights selected research findings involving this compound, showcasing its versatility as a reactant.

| Reaction Type | Other Key Reactants | Catalyst/Conditions | Product Type |

| Intramolecular Passerini Reaction | 2-(2-oxocyclohexyl)acetic acid | Zn(OTf)₂ | Fused bicyclic lactone d-nb.info |

| Multicomponent Reaction | Diphenyl ditelluride, Mn(OAc)₃ | 100 °C, CH₃CN | N-acyl tellurocarbamate acs.org |

| Asymmetric Three-Component Reaction | Diethyl 2-benzylidenemalonate, TMSN₃ | Chiral Mg(II)-N,Nʹ-dioxide complex | Chiral tetrazole derivative nih.gov |

| Transfer Hydrogenation | Ethyl levulinate | Ruthenium(II) complex | γ-valerolactone unipi.it |

Current research trajectories continue to explore the unique reactivity of this compound. This includes its application as a ligand in novel ruthenium(II) catalysts for biomass valorization, specifically the transfer hydrogenation of ethyl levulinate to γ-valerolactone. unipi.it Furthermore, crystallographic studies are providing deeper insights into the intermolecular interactions of the isocyanide group, which helps in understanding and predicting its reactivity in complex reaction mechanisms like the Ugi and Passerini reactions. acs.orgnih.gov These research avenues underscore the enduring importance and expanding scope of this compound in the field of advanced organic synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-isocyanonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQDMRCHFQQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584409 | |

| Record name | 2-Isocyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-78-4 | |

| Record name | 2-Isocyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Naphthyl Isocyanide

Dehydration of N-2-Naphthylformamide

Phosphoryl Chloride-Based Dehydration Protocols

The use of phosphoryl chloride (POCl₃) is a prevalent and widely reported method for the dehydration of N-substituted formamides, including N-2-Naphthylformamide, to yield isocyanides. orgsyn.orgmdpi.com This reaction is believed to proceed via an imidoyl chloride intermediate. wikipedia.org The protocol generally involves treating the formamide (B127407) with phosphoryl chloride, often in the presence of a base and an anhydrous solvent.

Detailed research findings indicate that optimized conditions for this reaction involve using an anhydrous solvent such as dichloromethane (B109758) (DCM). The reaction is typically carried out at temperatures ranging from 40 to 60°C for a duration of 4 to 6 hours. A common procedure described for the synthesis of various aryl isocyanides, including 2-Naphthyl isocyanide, involves the use of phosphoryl chloride in combination with a base like pyridine. orgsyn.org A more recent, sustainable protocol describes the use of triethylamine (B128534) as both a base and the solvent, which can lead to excellent yields in a very short reaction time at 0°C. mdpi.comnih.gov The workup for these reactions requires careful hydrolysis of any remaining dehydrating agent while maintaining basic pH to prevent the hydrolysis of the isocyanide product. mdpi.com

| Parameter | Condition | Source(s) |

| Reagent | Phosphoryl Chloride (POCl₃) | orgsyn.org |

| Starting Material | N-2-Naphthylformamide | orgsyn.org |

| Base | Pyridine or Triethylamine | orgsyn.orgmdpi.com |

| Solvent | Dichloromethane (DCM) or Triethylamine | mdpi.com |

| Temperature | 0°C to 60°C | mdpi.com |

| Time | <5 minutes to 6 hours | mdpi.com |

Alternative Dehydrating Agents and Reagents

While phosphoryl chloride is effective, several other reagents can be employed for the dehydration of N-2-Naphthylformamide. researchgate.net The choice of reagent can influence the reaction's mildness, efficiency, and the profile of byproducts.

p-Toluenesulfonyl Chloride (TsCl): This reagent offers a milder alternative to POCl₃, which can be advantageous for substrates that are sensitive to more aggressive conditions. researchgate.net The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at room temperature (25–30°C), although it may require longer reaction times of 8 to 12 hours.

Phosgene (B1210022) and its Derivatives: Reagents such as phosgene and diphosgene (trichloromethyl carbonochloridate) are known to be highly effective for dehydrating formamides to produce isocyanides in good yields. orgsyn.orgresearchgate.net However, the extreme toxicity and handling difficulties associated with phosgene make it a less convenient choice for many laboratory settings compared to the phosphoryl chloride method. orgsyn.org

Other Reagents: A range of other dehydrating agents have been utilized for formamide dehydration, including organic chlorophosphate derivatives and fluorinating agents like XtalFluor-E. researchgate.net These are often used with a tertiary amine base to neutralize the acidic byproducts generated during the reaction. researchgate.net

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of this compound synthesis vary significantly depending on the chosen methodology. The dehydration of N-2-Naphthylformamide remains a primary route, with different reagents offering a trade-off between yield, reaction conditions, and safety.

The phosphoryl chloride method is often favored for its balance of high efficiency and scalability, reportedly achieving yields between 70% and 85% with high purity (>95%), making it suitable for industrial production. One specific procedure reported by Ugi and Meyr cites a yield of 50% for this compound using POCl₃ and pyridine. orgsyn.org In contrast, the Hofmann isocyanide synthesis (also known as the carbylamine reaction), which uses chloroform (B151607) and a strong base, is noted for its use of inexpensive reagents but suffers from low yields, typically in the range of 40-55%, due to competing hydrolysis reactions.

Below is a comparative table of different synthetic methods.

| Method | Reagents | Solvent | Typical Yield (%) | Key Advantages | Key Challenges | Source(s) |

| POCl₃ Dehydration | N-2-Naphthylformamide, POCl₃, Base (e.g., Pyridine) | Dichloromethane | 50–85% | High yields, scalable | Requires anhydrous conditions | orgsyn.org |

| TsCl Dehydration | N-2-Naphthylformamide, TsCl, Base | Tetrahydrofuran | (Not specified for this compound) | Milder conditions | Potentially longer reaction times | |

| Hofmann Synthesis | 2-Naphthylamine (B18577), Chloroform, NaOH | Ethanol/Water | 40–55% | Inexpensive reagents | Low yields, toxic chloroform vapors | |

| Modified Hofmann | 2-Naphthylamine, Chloroform, KOH, TBAB (PTC) | Toluene (B28343)/Water | 50–65% | Improved yield over standard Hofmann | Catalyst recovery can be difficult | |

| Pd-Catalyzed Dehydrogenation | 2-Naphthylamine, Carbon Monoxide, Pd/C | DMF | 55–70% | Good yield, scalable | Requires high-pressure equipment |

Contemporary and Emerging Synthetic Approaches

Beyond the classical dehydration of formamides, research continues to explore novel synthetic pathways to access this compound and other isocyanides, often focusing on improving efficiency, safety, and atom economy.

One modern approach involves the palladium-catalyzed dehydrogenation of 2-naphthylamine in the presence of carbon monoxide. This method, conducted under 10 atm of CO pressure at 120°C in a solvent like dimethylformamide (DMF), can produce this compound in yields of 55–70%. While effective, this technique requires specialized high-pressure equipment.

Modifications to classical methods have also emerged. For instance, the Hofmann isocyanide synthesis has been improved by incorporating phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB). This modification enhances the reaction kinetics at the interface of a biphasic solvent system (e.g., toluene/water), leading to higher yields (50–65%) and reducing side reactions compared to the traditional protocol.

An emerging and general method for the synthesis of a wide variety of isocyanides involves the reaction of primary amines with difluorocarbene, which can be generated in situ. acs.org This approach has been shown to be tolerant of many functional groups and applicable to the late-stage functionalization of complex molecules, representing a potentially powerful tool for future isocyanide synthesis. acs.org Furthermore, isocyanide-less multicomponent reactions have been developed where a formamide is converted in situ to the corresponding isocyanide, which then participates in subsequent bond-forming reactions, streamlining synthetic sequences. thieme-connect.com

Reactivity and Reaction Mechanisms of 2 Naphthyl Isocyanide

Participation in Multicomponent Reactions (MCRs)

2-Naphthyl isocyanide is a versatile reagent in organic synthesis, particularly valued for its role in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient in generating molecular diversity. The unique electronic and steric properties of this compound influence its reactivity in these transformations.

Ugi Four-Component Reactions (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of isocyanide-based MCRs, producing α-acetamido carboxamide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comorganic-chemistry.orgnih.gov this compound readily participates in Ugi reactions, contributing to the formation of diverse and complex molecular scaffolds. mdpi.com The reaction mechanism is believed to start with the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner to yield the final product. organic-chemistry.org The resulting Ugi adducts, incorporating the 2-naphthyl moiety, can undergo further transformations to generate a wide array of heterocyclic compounds and peptidomimetics. mdpi.comresearchgate.net

Research has demonstrated the use of this compound in various Ugi-type reactions. For instance, in a three-component variation, it has been shown to react to produce products with yields ranging from 50–93%. The versatility of the Ugi reaction allows for the incorporation of a wide range of components, and this compound has been successfully employed with various aldehydes, amines, and carboxylic acid surrogates. mdpi.comnih.gov

Table 1: Examples of Ugi-4CR involving this compound

| Aldehyde/Ketone | Amine | Carboxylic Acid/Surrogate | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl 2-(cyclohexylmethylene)malonate | - | TMSN₃ | Tetrazole derivative | 53 | d-nb.info |

| Substituted Phenyl Glyoxal | Various amines | α-Bromocarboxylic acid | γ-Lactam | Moderate to excellent | thieme-connect.com |

| Aldehydes | Amines | Indole-N-carboxylic acids | Indole carboxamide amino amides | - | mdpi.com |

Passerini Reactions

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. thieme.desemanticscholar.org this compound is an effective isocyanide component in this reaction. The mechanism involves the initial interaction between the carbonyl compound and the carboxylic acid, followed by the nucleophilic attack of the isocyanide.

A notable variation is the direct Passerini alkylative reaction where an alcohol replaces the carboxylic acid. In a study, the reaction of 2-naphthaldehyde, an isocyanide, and isopropanol, catalyzed by Bismuth(III) triflate, yielded the corresponding α-isopropoxy amide in 73% yield. semanticscholar.org This demonstrates the utility of 2-naphthyl derivatives in expanding the scope of the Passerini reaction.

Table 2: Examples of Passerini Reactions involving Naphthyl Derivatives

| Carbonyl Compound | Isocyanide | Carboxylic Acid/Alcohol | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Naphthaldehyde | tert-Butyl isocyanide | 2-Propanol | Bi(OTf)₃ | α-Isopropoxy amide | 73 | semanticscholar.org |

Isocyanide-Based Multicomponent Reactions (IMCRs) in Heterocycle Synthesis

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the synthesis of a wide variety of heterocyclic compounds. thieme.deresearchgate.net The unique reactivity of the isocyanide functional group, including its ability to act as a nucleophile and an electrophile, drives the formation of complex cyclic structures in a single step. acs.org this compound has proven to be a valuable building block in the synthesis of several important classes of heterocycles. thieme.de

Tetrazoles are an important class of heterocycles with applications in medicinal chemistry. researchgate.net IMCRs provide a direct and efficient route to 1,5-disubstituted tetrazoles. d-nb.infoclockss.org In one notable example, a chiral Magnesium(II)-N,N'-dioxide catalyst was used in a four-component reaction of dimethyl 2-(cyclohexylmethylene)malonate, this compound, and trimethylsilyl (B98337) azide (B81097) (TMSN₃). thieme.despringernature.com This reaction afforded a tetrazole derivative in 53% yield with a high enantiomeric ratio of 92.5:7.5. d-nb.info The reaction proceeds through a zwitterionic intermediate generated from the addition of the isocyanide to the activated alkene. thieme.deresearchgate.net By adjusting the reaction conditions, such as temperature and the ratio of ligand to metal, the reaction can be controlled to favor either a three-component or four-component pathway. d-nb.infothieme.de

Table 3: Synthesis of Tetrazole Derivatives using this compound

| Alkylidene Malonate | Catalyst | Other Reactants | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl 2-(cyclohexylmethylene)malonate | Mg(OTf)₂/L-PrPr₂ | TMSN₃ | 1,5-Disubstituted tetrazole | 53 | 92.5:7.5 | d-nb.info |

Dihydroisoquinoline scaffolds are present in numerous bioactive natural products. researchgate.net Asymmetric synthesis of these derivatives has been achieved through IMCRs involving this compound. thieme.de A chiral N,N'-dioxide-metal complex, specifically with Mg(OTf)₂, can catalyze the reaction between isoquinolines, allenoates, and an isocyanide to produce chiral 1,2-dihydroisoquinoline (B1215523) derivatives. thieme.dechinesechemsoc.org The reaction is believed to proceed via a dearomative [3+2] annulation of a zwitterionic intermediate, formed from the isocyanide and the allenoate, with the isoquinoline (B145761). researchgate.netspringernature.com This method provides access to these important heterocyclic structures with good to excellent yields and enantioselectivities. thieme.de For instance, the reaction of isoquinoline with dimethyl 2-(cyclohexylmethylene)malonate and this compound in the presence of a chiral catalyst system yielded the corresponding dihydroisoquinoline derivative with good enantioselectivity.

Table 4: Asymmetric Synthesis of Dihydroisoquinoline Derivatives

| Isoquinoline Substrate | Allenoate | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|---|

| Isoquinoline | Dimethyl 2-(cyclohexylmethylene)malonate | Mg(OTf)₂/L-RaPr₂ | 1,2-Dihydroisoquinoline derivative | - | up to 96:4 |

Lactams, or cyclic amides, are prevalent structural motifs in a vast number of biologically active compounds, including antibiotics like penicillin. thieme-connect.com IMCRs have emerged as a highly effective strategy for the synthesis of various lactam ring systems, such as γ-lactams and δ-lactams. thieme-connect.com

For the synthesis of γ-lactams, a one-pot Ugi-4CR followed by an intramolecular SN cyclization has been developed. thieme-connect.com In this approach, a substituted phenyl glyoxal, an amine, a α-bromocarboxylic acid, and an isocyanide like this compound react to form a Ugi intermediate. This intermediate then undergoes intramolecular substitution to yield the γ-lactam. The use of a base like cesium carbonate can facilitate the final cyclization step. thieme-connect.com

Table 5: Synthesis of Lactam Analogues via IMCRs

| Reaction Type | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ugi-4CR/SN Cyclization | Substituted phenyl glyoxal, various amines, α-bromocarboxylic acid, isocyanides | γ-Lactam | Moderate to excellent | thieme-connect.com |

Synthesis of Pyrimidouracils via Isocyanide Insertion

The synthesis of polysubstituted pyrimidouracils can be achieved through a nickel-catalyzed oxidative isocyanide insertion and C-H amination process. acs.orgnih.gov This method involves the reaction of N-uracil-amidines with various isocyanides. nih.gov The general reaction is performed under mild conditions, often in a green solvent like anisole, under an air atmosphere, and at a moderate temperature of around 50 °C, with nickel(II) acetate (B1210297) tetrahydrate serving as the catalyst. acs.org

While this methodology is robust for a range of isocyanides, including aromatic and aliphatic variants, its application to this compound has proven unsuccessful. acs.org Research indicates that employing the notoriously unstable this compound under these nickel-catalyzed conditions does not yield the desired pyrimidouracil product. Instead, the reaction leads to immediate and complete decomposition of the starting material. acs.org This outcome highlights a limitation in the substrate scope of this particular synthetic route, underscoring the unique reactivity and instability of this compound compared to other aromatic isocyanides like 2,6-dimethylphenylisocyanide, which are compatible with the reaction conditions. acs.org

Multicoupling Reactions Involving Dinitrogen Cleavage

The activation and functionalization of dinitrogen (N₂) represent a significant challenge in synthetic chemistry. acs.orgnih.gov this compound has been identified as a participant in novel multicoupling reactions that achieve the cleavage of the N≡N bond. acs.org These reactions are facilitated by a dititanium dihydride framework. nih.gov

In a key study, the dinitrogen dititanium dihydride complex, [{(acriPNP)Ti}₂(μ-η¹:η²-N₂)(μ-H)₂], was shown to react with isocyanides, leading to N₂ splitting and the formation of complex nitrogen-containing organic molecules. acs.orgnih.gov The reaction of this complex with this compound was observed to proceed in a multicoupling fashion similar to that of other isocyanides like p-methoxyphenyl isocyanide. acs.orgnih.gov

Furthermore, this compound has been successfully used in cross-coupling reactions with a pre-formed amidomethylene/nitrido/carbodiimido complex derived from p-methoxyphenyl isocyanide. acs.orgnih.gov These cross-coupling reactions yield amidoamidinatoguanidinate products that incorporate two different isocyanide-derived units, demonstrating a sophisticated method for constructing complex nitrogenous scaffolds from atmospheric dinitrogen. acs.orgnih.gov

Table 1: Multicoupling Reaction Components

| Starting Complex | Isocyanide Reactant | Product Type | Reference |

|---|---|---|---|

| [{(acriPNP)Ti}₂(μ-η¹:η²-N₂)(μ-H)₂] | This compound | Multicoupling Product | acs.org, nih.gov |

| p-methoxyphenyl isocyanide-derived amidomethylene/nitrido/carbodiimido complex | This compound | Amidoamidinatoguanidinate | acs.org, nih.gov |

Isocyanide Insertion Reactions

Isocyanide insertion reactions are a cornerstone of its chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions can be promoted by various catalytic systems. sioc-journal.cn

Transition Metal-Enabled Isocyanide Insertions

Transition metals play a pivotal role in mediating the insertion of this compound into metal-carbon bonds. sioc-journal.cn Research has shown that reactions of metallapentalynes—specifically osmium and ruthenium complexes—with this compound lead to novel metal-bridged polycyclic systems. xmu.edu.cnxmu.edu.cn

The reaction initially proceeds via the nucleophilic addition of the isocyanide to the metal-carbyne (M≡C) bond of the metallapentalyne. xmu.edu.cn When an excess of this compound is used, a subsequent insertion into a metal-carbon σ-bond occurs. xmu.edu.cnxmu.edu.cn This ring-expansion transforms the initial metallapentalene into a metallaindene derivative. xmu.edu.cnxmu.edu.cn For example, a ruthenapentalyne complex reacts with one equivalent of this compound to form a ruthenapentalene, which upon addition of excess isocyanide, yields a ruthenaindene derivative. xmu.edu.cn This demonstrates a stepwise C-C coupling and insertion process. xmu.edu.cn

Beyond these specific examples, this compound also functions as a ligand for palladium catalysts in C-H activation and cross-coupling reactions, where isocyanide insertion into the Pd-C bond is a key mechanistic step.

Lewis/Brønsted Acid-Catalyzed Isocyanide Insertions

Lewis and Brønsted acids can also catalyze the insertion of isocyanides into various chemical bonds. organic-chemistry.org

In one notable example of Lewis acid catalysis, a chiral Magnesium(II)-N,N'-dioxide complex catalyzes a three-component reaction involving dimethyl 2-(cyclohexylmethylene) malonate, trimethylsilyl azide (TMSN₃), and this compound. This reaction proceeds smoothly to generate chiral tetrazole derivatives.

Another relevant transformation is the N-heterocyclic carbene (NHC)-catalyzed reaction between ketones and isocyanides to form enaminones. In this organocatalytic process, which can be considered a form of Lewis base catalysis that activates the isocyanide, this compound reacts with acetophenone (B1666503) derivatives to afford the corresponding (Z)-enaminone product in good yields.

While general Brønsted acid-catalyzed insertions of isocyanides into C-O bonds of acetals have been developed, the specific participation of this compound in these particular reactions is not explicitly detailed in the primary literature. organic-chemistry.orgresearchgate.net

C–C Coupling Reactions with Coordinated Isocyanide Ligands

The coordination of this compound to a metal center often precedes its participation in C-C coupling reactions. The formation of metallaindene derivatives from metallapentalyne precursors is a prime example. xmu.edu.cnxmu.edu.cn In this process, the isocyanide first coordinates to the metal and then couples with the carbyne carbon, followed by insertion into a metal-carbon bond, creating a new carbon-carbon linkage and expanding the cyclic framework. xmu.edu.cnxmu.edu.cn

The ability of this compound to act as a ligand that can subsequently undergo coupling is also seen in its reaction with dicyclopentadienyltetracarbonyl diiron, [Fe₂Cp₂(CO)₄]. This reaction yields a mono-isocyanide derivative, [Fe₂Cp₂(CO)₃(CN-2-naphthyl)], where the this compound ligand is shown to adopt a bridging coordination mode between the two iron centers. While this study focuses on the synthesis of the complex, the resulting coordinated ligand is primed for further transformations.

Nucleophilic and Electrophilic Reactivity of the Isocyano Carbon Atom

The terminal carbon of the isocyanide functional group exhibits a dual reactivity profile, acting as both a nucleophile and an electrophile depending on the reaction conditions and partners. acs.org

Nucleophilic Character: The isocyano carbon of this compound typically behaves as a nucleophile. researchgate.net This character is evident in its attack on electrophilic centers. For instance, in the transition metal-enabled reactions with metallapentalynes, the isocyanide carbon acts as a nucleophile when it adds to the electrophilic metal-carbyne carbon. xmu.edu.cn Similarly, in multicomponent reactions like the Ugi and Passerini reactions, isocyanides serve as the nucleophilic component. The NHC-catalyzed synthesis of enaminones also relies on the nucleophilic attack of the isocyanide on an activated ketone intermediate.

Electrophilic Character: Conversely, when this compound is coordinated to a transition metal, the isocyano carbon can become sufficiently electrophilic to be attacked by external nucleophiles. researchgate.net An example is the reaction of the manganese complex fac-[Mn(CN-2-naphthyl)(bipy)(CO)₃]⁺ with methylamine (B109427) (NH₂Me). The nucleophilic amine attacks the coordinated isocyanide carbon, leading to the formation of a diaminocarbene complex. This demonstrates a reversal of polarity, where the typically nucleophilic isocyano carbon becomes an electrophilic center upon coordination to the Mn(I) fragment. This electrophilic character is crucial for the synthesis of various carbene complexes from isocyanide precursors. researchgate.net

Table 2: Summary of Reactivity

| Reaction Type | Role of Isocyano Carbon | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Reaction with Ruthenapentalyne | Nucleophile | Ruthenapentalyne, this compound | Ruthenaindene | xmu.edu.cn |

| NHC-Catalyzed Enaminone Synthesis | Nucleophile | Ketone, this compound, NHC | (Z)-Enaminone | |

| Reaction of Coordinated Mn Complex | Electrophile | fac-[Mn(CN-2-naphthyl)(bipy)(CO)₃]⁺, Methylamine | Diaminocarbene Complex |

α-Adduct Formation

A fundamental reaction pathway for isocyanides, including this compound, is the formation of α-adducts. This process involves the formal insertion of the carbene-like isocyanide carbon into an X-Y bond, where a nucleophile and an electrophile add simultaneously to the carbon atom. acs.orgthieme-connect.de This reactivity is a cornerstone of isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, which are powerful tools for generating molecular diversity. thieme.dersc.org

In the Passerini three-component reaction (P-3CR), an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) combine to form an α-acyloxy carboxamide. rsc.org The mechanism is thought to involve the formation of a key α-adduct intermediate. For instance, the reaction of a ketoacid with an isocyanide generates a bicyclic lactone product. d-nb.info The initial step is the nucleophilic attack of the isocyanide on the carbonyl group, followed by the addition of the carboxylate to the resulting nitrilium ion, forming a transient α-adduct (an O-acyl imidate). d-nb.info This adduct then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable product. d-nb.info

A study involving the reaction of 2-(2-oxocyclohexyl)acetic acid with various isocyanides demonstrated the formation of bicyclic lactones through such α-adduct intermediates. While specific data for this compound in this exact reaction was part of a broader study, the reactivity of aryl isocyanides is well-established in this context. d-nb.info

Table 1: Representative Passerini Reaction for α-Adduct Formation

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Intermediate | Ref |

|---|---|---|---|---|---|

| Carboxylic Acid | Carbonyl Compound | This compound | α-Acyloxy Carboxamide | α-Adduct (Nitrilium ion/O-acyl imidate) | rsc.orgd-nb.info |

Activation of Isocyanides by N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts capable of activating isocyanides for novel transformations. nih.govrsc.org Traditionally, isocyanide reactivity as a nucleophile was limited to highly electrophilic partners. nih.gov NHCs provide a metal-free strategy to enhance the nucleophilicity of the isocyanide carbon. nih.govrsc.org

The activation mechanism involves the nucleophilic attack of the NHC on the terminal carbon of the isocyanide. nih.govrsc.org This generates a highly basic imidoyl intermediate, which can then participate in subsequent reactions. nih.govrsc.org A key study demonstrated the first NHC-catalyzed C-C bond formation between ketones and isocyanides to produce enaminones. nih.govrsc.org In this process, the NHC-isocyanide imidoyl adduct deprotonates the ketone, generating an enolate. The catalytic cycle is completed by the coupling of the activated species. rsc.org

The substrate scope of this reaction was shown to be broad, with this compound reacting efficiently to form the corresponding (Z)-enaminone in good yield. nih.govrsc.org This highlights the efficacy of NHCs in activating aromatic isocyanides for C-C bond formation.

Table 2: NHC-Catalyzed Enaminone Synthesis with Various Isocyanides

| Isocyanide Substrate | Ketone Substrate | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|---|

| This compound | Acetophenone | IMes | (Z)-3-(naphthalen-2-ylamino)-1-phenylprop-2-en-1-one | 78% | nih.govrsc.org |

| Biphenyl isocyanide | Acetophenone | IMes | (Z)-3-([1,1'-biphenyl]-4-ylamino)-1-phenylprop-2-en-1-one | 85% | nih.govrsc.org |

| Phenyl isocyanide | Acetophenone | IMes | (Z)-3-anilino-1-phenylprop-2-en-1-one | 91% | nih.govrsc.org |

| p-Methoxyphenyl isocyanide | Acetophenone | IMes | (Z)-3-((4-methoxyphenyl)amino)-1-phenylprop-2-en-1-one | 95% | nih.govrsc.org |

Reaction conditions involved an imidazolium-based NHC catalyst (IMes).

Imidoylation Reactions

Imidoylation reactions involve the insertion of an isocyanide into a metal-carbon or metal-heteroatom bond, forming a metal-imidoyl species. sci-hub.se This intermediate can then undergo further reactions, making imidoylation a powerful strategy for synthesizing nitrogen-containing compounds. Transition metals such as palladium, nickel, and cobalt are commonly used to catalyze these transformations. sci-hub.serhhz.net

Palladium-catalyzed imidoylation has been extensively studied. rhhz.netnih.gov In one investigation focused on the synthesis of amidines via double isocyanide insertion, this compound, along with other aryl and primary alkyl isocyanides, was found to be unreactive under the specific conditions that favored the insertion of tert-butyl isocyanide. nih.gov This suggests that the electronic and steric properties of the isocyanide are critical for this particular transformation.

However, this compound and other aromatic isocyanides are suitable substrates in other types of imidoylation reactions. A palladium-catalyzed formal [2+2+1] cyclization of 1-alkynyl-8-iodonaphthalene with isocyanides to synthesize acenaphtho[1,2-b]pyrroles demonstrates the successful application of imidoylation. rhhz.netresearchgate.net The proposed mechanism involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by isocyanide insertion (imidoylation) to form an imidoylpalladium species, which then participates in subsequent cyclization steps. rhhz.net This showcases the role of isocyanides as C1 or C1N1 synthons in complex cyclizations. rhhz.net Furthermore, nickel and cobalt catalysts have also been shown to be effective for imidoylation reactions involving aromatic isocyanides. sci-hub.se

Table 3: Catalytic Systems for Imidoylation and Compatibility with Aromatic Isocyanides

| Catalytic System | Reaction Type | Aromatic Isocyanide Compatibility | Example Product Class | Ref |

|---|---|---|---|---|

| PdCl₂/dppf | Double Insertion/Amidination | Low (for this compound) | Amidines | nih.gov |

| Pd(OAc)₂/dppf | Cyclization | High | Acenaphtho[1,2-b]pyrroles | rhhz.netresearchgate.net |

| Ni(II) salts | Oxidative Annulation | High | Pyrimidouracils | acs.org |

| Co(II) salts | Imidoylation of Amines | High | 2-Aminobenzimidazoles | sci-hub.se |

This compound as a Ligand in Transition Metal Complexes

This compound (C₁₁H₇N) is an aromatic isocyanide that serves as a versatile ligand in coordination chemistry. Similar to other isocyanides, it is isolobal with carbon monoxide, acting as a strong σ-donor and a capable π-acceptor. rsc.orgmdpi.com This electronic profile makes it a prominent supporting ligand for mid-to-late transition metals in low-valent states. rsc.org The naphthalene (B1677914) moiety provides an extended π-system, which can influence the electronic and photophysical properties of the resulting metal complexes. rsc.org Its ability to replace other ligands, such as carbon monoxide, allows for its incorporation into a variety of organometallic structures, including those of iridium and platinum. researchgate.netunipi.it

This compound has been utilized as an ancillary ligand in the synthesis of luminescent cationic biscyclometalated iridium(III) complexes. acs.orgnih.gov These complexes are of significant interest due to their potential applications in optoelectronic devices, which stems from their efficient phosphorescence and robust electrochemical stability. acs.orgnih.gov Isocyanide ligands, in general, are classified as strong-field ligands that tend to increase the HOMO-LUMO energy gap and enhance the oxidative stability of the metal center. acs.orgnih.gov

The synthesis of cationic biscyclometalated iridium(III) complexes featuring this compound ligands typically involves the reaction of a chloro-bridged iridium(III) dimer, such as [(C^N)₂Ir(μ-Cl)]₂, with an excess of the this compound ligand in a suitable solvent. The general reaction scheme results in complexes with the formula [Ir(C^N)₂(CN-2-Np)₂]⁺, where C^N represents a cyclometalating ligand (e.g., 2-phenylpyridine (B120327) or 2,4-difluorophenylpyridine) and CN-2-Np is this compound. acs.orgnih.gov

For instance, the complex [(F₂ppy)₂Ir(CNArnap)₂]PF₆ (where F₂ppy is 2,4-difluorophenylpyridine and CNArnap is this compound) has been synthesized and characterized. acs.orgnih.gov X-ray crystallography studies on analogous aryl isocyanide iridium(III) complexes reveal a distorted-octahedral geometry around the iridium center. acs.orgacs.org In these structures, the two cyclometalating ligands are arranged with their nitrogen atoms mutually trans, while the two isocyanide ligands occupy the remaining coordination sites. acs.org

Iridium(III) complexes with this compound ligands exhibit distinct photophysical properties. The luminescence of these complexes is influenced by the interplay between the cyclometalating and the isocyanide ligands. rsc.orgacs.org In many cases, the emission originates from a triplet ligand-centered (³LC) excited state. rsc.org

For the complex [Ir(F₂ppy)₂(CNArnap)₂]⁺, the phosphorescence is observed to originate from a naphthyl-centered triplet state, which is significantly red-shifted compared to analogous complexes with alkyl or substituted phenyl isocyanides. rsc.org The emission quantum yields can be substantial, although they are sensitive to the specific ligands used in the complex. acs.orgnih.gov For example, a study of various [(C^N)₂Ir(CNAr)₂]PF₆ complexes showed that the quantum yields were generally high, though the specific value for the this compound variant with the 2-phenylbenzothiazole (B1203474) (bt) cyclometalating ligand was not explicitly detailed in the comparative study. acs.orgnih.gov Another study focusing on bis-2-phenylpyridine (ppy) cyclometalated Ir(III) compounds found that varying the aryl isocyanide ligands resulted in photoluminescence quantum yields ranging from 5% to 49%. rsc.org

Table 1: Photophysical Data for Selected Iridium(III) Isocyanide Complexes

| Complex | Emission λmax (nm) | Quantum Yield (Φ) | Excited State Origin | Reference |

| [(F₂ppy)₂Ir(CNArnap)₂]PF₆ | - | - | Naphthyl-centered ³LC | rsc.org |

| [(ppy)₂Ir(aryl isocyanide)₂]PF₆ Series | - | 0.05 - 0.49 | ³LC | rsc.org |

| [(btp)₂Ir(CNAr)₂]PF₆ Series (general) | Orange | < 0.01 | - | acs.org |

Note: Specific emission maxima and quantum yields for the this compound complexes can vary based on the cyclometalating ligand and measurement conditions. The table presents available data and general trends.

The electrochemical properties of these iridium(III) isocyanide complexes are characterized by wide redox windows, indicating good stability. acs.orgnih.gov Cyclic voltammetry studies of a series of [(C^N)₂Ir(CNAr)₂]PF₆ complexes, including those with this compound, have shown that the reduction potentials fall within a narrow range, while the oxidation potentials span a wider range. acs.orgnih.gov

The reduction is typically assigned to a ligand-based process on one of the cyclometalating ligands, while the oxidation is an Ir(III)/Ir(IV) metal-centered process. acs.org The strong π-acidity of the isocyanide ligand stabilizes the iridium dπ HOMO, which shifts the Ir(III)/Ir(IV) redox couple to more positive potentials, thereby enhancing the complex's oxidative stability. rsc.org

Table 2: Electrochemical Data for [(C^N)₂Ir(CNAr)₂]PF₆ Complex Series

| Property | Potential Range (V vs. Fc⁺/Fc) | Reference |

| Oxidation Potentials (Eₒₓ) | +0.97 to +1.48 | acs.orgnih.gov |

| Reduction Potentials (EᵣₑᏧ) | -2.02 to -2.37 | acs.orgnih.gov |

Note: These ranges are for a series of eleven related aryl isocyanide complexes and are indicative of the general electrochemical behavior.

The structure of the aryl isocyanide ligand plays a crucial role in determining the nature of the lowest energy excited state. rsc.org By systematically extending the π-conjugation of the isocyanide ligand, it is possible to tune the energy of its ³LC state. rsc.org In complexes with simple aryl isocyanides, the lowest excited state is typically the ³LC state of the cyclometalating ligand (e.g., ppy). rsc.org

However, for this compound, the extended π-system lowers the energy of its own ³LC state. rsc.orgrsc.org This can lead to a situation where the ³LC state of the naphthyl isocyanide is close in energy to, or even lower than, the ³LC state of the cyclometalating ligand. rsc.org This ordering of states significantly impacts the photophysical properties, including the emission energy, quantum yield, and excited-state lifetime. rsc.org In the case of [Ir(F₂ppy)₂(CNArnap)₂]⁺, the emission is confirmed to be from a triplet state localized on the naphthyl moiety, demonstrating a clear influence of the isocyanide ligand's structure on the emissive state. rsc.org This contrasts with complexes where the isocyanide has a smaller π-system, where emission is dominated by the cyclometalating ligand. acs.orgnih.gov

This compound has also been incorporated into cyclometalated platinum(II) complexes. nih.govnih.gov These square-planar complexes are known for their interesting structural and photophysical properties, which are often governed by intermolecular interactions such as π-π stacking and Pt-Pt interactions in the solid state. nih.govnih.gov

The synthesis of [Pt(bzq)Cl(CN-2-Np)] (where bzq is benzoquinolinate) has been reported. nih.gov An interesting aspect of this chemistry is the unexpected formation of a garnet-red double salt isomer, [Pt(bzq)(CN-2-Np)₂][Pt(bzq)Cl₂], during the synthesis. nih.gov The neutral complex, [Pt(bzq)Cl(CN-2-Np)], crystallizes as yellow crystals. nih.gov

In dichloromethane (B109758) solution at room temperature, the phosphorescent emission of these mixed chloro-isocyanide platinum(II) complexes is ascribed to a mix of intraligand charge transfer (³ILCT) on the bzq ligand and metal-to-ligand charge transfer (³MLCT). nih.gov Computational studies indicate that the contribution of the metal-to-isocyanide charge transfer (³ML'CT) increases as the π-system of the isocyanide ligand becomes more extensive, as is the case when moving from tert-butyl isocyanide to this compound. nih.gov At 77 K in the solid state, the yellow form of the this compound complex exhibits a structured emission characteristic of discrete molecular units, originating from a ³LC/³MLCT state. nih.gov

An in-depth examination of the coordination chemistry of this compound reveals its versatility as a ligand in forming a variety of metal complexes, particularly with platinum, copper, and iron. This article focuses exclusively on the synthesis, structure, and physicochemical properties of these specific metal complexes, adhering to a strict outline to provide a detailed and scientifically accurate overview.

2 Coordination Chemistry and Metal Complexes of this compound

The this compound ligand, with its extended aromatic system, participates in complex formation, influencing the structural and photophysical properties of the resulting coordination compounds. Its electronic and steric characteristics play a significant role in the assembly of mononuclear and polynuclear structures.

1 Synthesis and Structural Features of Platinum(II) Complexes

The synthesis of mixed chloro-isocyanide cyclometalated platinum(II) complexes involving this compound has been well-documented. The complex [Pt(bzq)Cl(CN-2-Np)], where 'bzq' is benzoquinolinate and 'CN-2-Np' is this compound, is a key example. researchgate.netnsf.gov It is synthesized from a dimeric platinum precursor. preprints.org

An interesting aspect of its chemistry is the generation of a garnet-red double salt isomer, [Pt(bzq)(CN-2-Np)₂][Pt(bzq)Cl₂], during its formation. researchgate.netnsf.gov The primary yellow complex, [Pt(bzq)Cl(CN-2-Np)], crystallizes to form dimers, denoted as researchgate.net₂, which are held together by Pt···Pt interactions. researchgate.netnsf.gov

Furthermore, cationic bis-isocyanide platinum complexes of the type [Pt(bzq)(CNR)₂]X have been prepared, where R includes 2-naphthyl (2-Np) and X can be a counterion like ClO₄⁻ or PF₆⁻. wiley.com The crystal structures of these complexes are influenced by the counterion. For instance, the packing in the solid state, which is often dominated by π-π intermolecular interactions, can differ depending on whether the counterion is ClO₄⁻ or PF₆⁻. wiley.com

| Complex | Crystal Form | Key Interactions | Reference |

|---|---|---|---|

| [Pt(bzq)Cl(CN-2-Np)] | Yellow Dimers ( researchgate.net₂) | Pt···Pt | researchgate.netnsf.gov |

| [Pt(bzq)(CN-2-Np)₂][Pt(bzq)Cl₂] | Garnet-Red Salt | Ionic, Pt···Pt | researchgate.netnsf.gov |

2 Photophysical Properties (Luminescence, Excimeric Behavior)

The photophysical properties of platinum(II) complexes with this compound are rich and complex, often dictated by intermolecular interactions in both solution and the solid state. researchgate.netnsf.gov In dilute dichloromethane (CH₂Cl₂) solution, the phosphorescent emission from [Pt(bzq)Cl(CN-2-Np)] is attributed to a mix of intraligand charge transfer (³ILCT) on the benzoquinolinate ligand and metal-to-ligand charge transfer (³MLCT/³ML'CT, where L' is the isocyanide). researchgate.netnsf.gov Computational studies suggest that the contribution of the Pt-to-CNR charge transfer increases with the π-system of the isocyanide ligand. researchgate.netnsf.gov

In the solid state, the luminescence is highly dependent on the molecular packing. The yellow dimeric form of [Pt(bzq)Cl(CN-2-Np)] exhibits a structured emission from discrete fragments at 77 K. researchgate.netnsf.gov In contrast, the garnet-red double salt, [Pt(bzq)(CN-2-Np)₂][Pt(bzq)Cl₂], is dominated by a low-energy emission at both room temperature (680 nm) and 77 K (730 nm), which arises from a triplet metal-metal-to-ligand charge-transfer (³MMLCT) excited state. researchgate.netnsf.gov

The cationic bis-isocyanide complexes, [Pt(bzq)(CN-2-Np)₂]X, are intensely luminescent. wiley.com Their emission can be categorized as ligand-centered fluorescence, mixed ³LC/³MLCT phosphorescence, or excimeric ³ππ* or ³MMLCT transitions, depending on the medium and excitation conditions. wiley.com The tendency to form π-π excimers and/or Pt···Pt oligomers follows the order CN-2-Np > CN-t-Bu > CN-Xyl, highlighting the significant role of the naphthyl group's extended π-system in promoting these interactions. wiley.com The smaller ClO₄⁻ counterion tends to induce a more excimeric character compared to the larger PF₆⁻. wiley.com

| Complex | Medium | Emission λmax (nm) | Origin of Emission | Reference |

|---|---|---|---|---|

| [Pt(bzq)(CN-2-Np)₂][Pt(bzq)Cl₂] | Solid State (298 K) | 680 | ³MMLCT | researchgate.netnsf.gov |

| [Pt(bzq)(CN-2-Np)₂][Pt(bzq)Cl₂] | Solid State (77 K) | 730 | ³MMLCT | researchgate.netnsf.gov |

Electrochemical Properties (Redox Windows, Oxidation/Reduction Potentials)

3 Intermolecular Platinum-Isocyanide Interactions

The square planar geometry of Pt(II) complexes facilitates noncovalent interactions, such as π-π stacking and Pt···Pt metallophilic interactions, which are crucial in forming supramolecular structures. isct.ac.jp These interactions can lead to the formation of excimers, which are excited-state dimers that exhibit red-shifted emission compared to the monomeric species. researchgate.net

In addition to these well-known forces, a series of platinum(II) isocyanide complexes, including one with this compound, [Pt(ppy)Cl(CNR)] (where ppy = 2-phenylpyridinato-C²,N), have been studied to identify specific (isocyano group)•••Pt(II) interactions. preprints.orgwikipedia.org X-ray diffraction analysis has shown that the nitrogen atom of the coordinated isocyano group can act as a π-hole donor towards the filled dz² orbital of a neighboring Pt(II) center. wikipedia.org These interactions can influence the crystal packing and potentially modulate the photophysical characteristics of the materials. wikipedia.org

3 Copper(I) Tris-Isocyanide Complexes

1 Synthesis and Structural Studies

Copper(I) halide complexes with isocyanide ligands are typically prepared by reacting the copper(I) halide (CuX) with an excess of the corresponding isocyanide (CNR). X-ray diffraction studies have confirmed the existence of tris-isocyanide complexes of the general formula [CuX(CNR)₃]. Specifically, a complex with this compound, [CuBr(CN-2-Np)₃], has been identified. These complexes generally adopt a slightly distorted tetrahedral geometry, with the copper(I) center coordinated to one halide and three isocyanide ligands.

Photophysical Properties (Luminescence, Excimeric Behavior)

2 Nature of Coordination Bonds

In copper(I) isocyanide complexes, the isocyanide ligand acts as both a σ-donor and a π-acceptor. The σ-donation occurs from the lone pair on the carbon atom to an empty orbital on the copper(I) center. Simultaneously, there is π-backbonding from the filled d-orbitals of the copper(I) ion into the π* antibonding orbitals of the isocyanide ligand. This back-donation weakens the C≡N triple bond. This is evidenced by IR spectroscopy, where the C≡N stretching frequency (ν(C≡N)) in the complex is typically lower than in the free isocyanide ligand. The coordination bonds in complexes like [CuBr(CNR)₃] are considered to have a significant electrostatic nature.

Coordination Chemistry and Metal Complexes of 2 Naphthyl Isocyanide

4 Iron Complexes

The reaction of 2-naphthyl isocyanide with iron-containing precursors yields stable organometallic complexes. A notable example is tris(naphthalen-2-yl isocyanide)(η⁴-tetraphenylcyclopentadienone)iron, [Fe(CN-2-Naphth)₃(TPCPD)], which has been synthesized and characterized crystallographically. This air-stable compound is formed by irradiating a toluene (B28343) solution of the corresponding cyclopentadienone tricarbonyl iron complex with the isocyanide.

The iron atom is in a formal 0 oxidation state, and the complex features three this compound ligands and one tetraphenylcyclopentadienone (B147504) (TPCPD) ligand coordinated to the iron center. The C-N-C angles of the isocyanide ligands in the crystal structure are bent away from the ideal 180°, with values around 170.5°, 168.6°, and 168.5° for one of the molecules in the unit cell. This bending is indicative of significant Fe(0) to isocyanide π*-backbonding.

Additionally, the reaction of this compound with the cyclopentadienyl (B1206354) iron(II) dicarbonyl dimer, [Fe₂Cp₂(CO)₄], results in the substitution of CO ligands. Spectroscopic data indicate that in the resulting complex, the this compound ligand adopts a bridging coordination mode between the two iron centers.

| Parameter | Value |

|---|---|

| Formula | [Fe(C₁₁H₇N)₃(C₂₉H₂₀O)] |

| Formal Oxidation State of Fe | 0 |

| Average Fe—CNR distance | 1.831(6) Å |

| Average C—Fe—C angle | 96(2)° |

| C—N—C angles | ~168-171° |

Iron Complexes

Cyclopentadienone Triisocyanide Iron Complexes

The synthesis of cyclopentadienone triisocyanide iron complexes, including those with this compound, has been achieved through a photochemical method. Irradiation of a toluene solution containing a cyclopentadienone tricarbonyl iron complex and a slight excess of an isocyanide, such as this compound, with blue LEDs under a nitrogen atmosphere yields the corresponding triisocyanide complexes. nih.govethz.ch This method has proven effective for producing a variety of these complexes in moderate to good yields. nih.gov

One such complex, tris(naphthalen-2-yl isocyanide)(η⁴-tetraphenylcyclopentadienone)iron, has been synthesized and characterized crystallographically. nih.gov The synthesis involves irradiating a toluene solution of the tetraphenylcyclopentadienone (TPCPD) tricarbonyl complex with four equivalents of this compound, resulting in a 74% yield of the product as a yellow-orange solid. nih.gov

The crystal structure of Fe(CN-2-Naphth)₃-TPCPD reveals two independent molecules in the asymmetric unit, which are rotated by 180° relative to each other, leading to an interlocked arrangement of the naphthyl groups. researchgate.net The C—N—C angles of the isocyanide ligands in this complex are bent, with values of 170.5 (3)°, 168.6 (3)°, and 168.5 (3)° for one molecule, and 175.8 (3)°, 162.6 (3)°, and 157.9 (12)° for the other disordered molecule. nih.gov This deviation from linearity is indicative of significant back-bonding from the Fe(0) center to the π* orbitals of the isocyanide ligands. nih.gov

Table 1: Synthesis and Spectroscopic Data for Tris(naphthalen-2-yl isocyanide)(η⁴-tetraphenylcyclopentadienone)iron nih.gov

| Property | Value |

| Yield | 74% |

| Appearance | Yellow-orange solid |

| ¹H NMR (400 MHz, CDCl₃, δ) | 7.64–7.54 (m, 4H), 7.32–7.23 (m, 8H), 7.23–7.14 (m, 8H) |

| ¹³C NMR (100 MHz, CDCl₃, δ) | 208.7, 170.0, 132.0, 131.0, 130.4, 130.1, 128.9, 128.21, 128.18, 128.0, 104.2, 82.7 |

| Elemental Analysis (Calculated for C₃₂H₂₀FeO₄) | C, 73.30%; H, 3.84% |

| Elemental Analysis (Found) | C, 73.51%; H, 3.97% |

Bridging and Terminal Coordination Modes

In diiron complexes, this compound can exhibit both bridging and terminal coordination modes. A study on the mono-substitution of isocyanides in [Fe₂Cp₂(CO)₄] showed that the reaction with this compound in acetonitrile, followed by thermal treatment, yields [Fe₂Cp₂(CO)₃(CNR)] where R is 2-naphthyl. researchgate.net Spectroscopic analysis using IR and NMR indicates that in this specific derivative (complex 7 in the study), the this compound ligand is in a bridging coordination mode. researchgate.net This contrasts with other isocyanides like those with cyclohexyl or 2,6-dimethylphenyl groups, which resulted in terminal coordination or a mixture of isomers. researchgate.net The coordination mode of the isocyanide ligand is generally not significantly influenced by the solvent polarity or physical state. researchgate.net

Palladium Complexes

Low-Coordinate Pd(0) Complexes

Complexes of the type [Pd(CNR)₂], where CNR is an isocyanide, are known to catalyze reactions such as the bis-silylation of alkynes. nih.gov The stability and catalytic activity of these low-coordinate Pd(0) complexes are often enhanced by the steric bulk of the isocyanide ligand. nih.gov While specific studies focusing solely on low-coordinate Pd(0) complexes with this compound are not detailed in the provided context, the general principles of isocyanide coordination to Pd(0) are relevant. Isocyanides act as neutral 'L' type ligands that are good sigma donors and π-acceptors, similar to carbon monoxide. rsc.orgutexas.edu This electronic character allows them to stabilize low-valent metal centers like Pd(0).

Palladium-Catalyzed Isocyanide Insertion Chemistry

The insertion of isocyanides into palladium-carbon bonds is a key step in many catalytic cycles. researchgate.net However, in a study investigating palladium-catalyzed imidoylation of iodoaromatics, this compound, along with 2-pentyl isocyanide and benzyl (B1604629) isocyanide, resulted in no conversion. acs.org This was in contrast to tert-butyl isocyanide, which readily underwent single and double insertion. acs.org Computational studies suggest that the electronic properties of the isocyanide play a crucial role. The Wiberg bond index (WBI) for the C≡N bond, which reflects its bond order, was calculated to be the lowest for this compound (2.338) compared to tert-butyl (2.434), 2-pentyl (2.428), and benzyl (2.410) isocyanides. acs.org This suggests a weaker C≡N bond in the naphthyl derivative, which may influence its reactivity in this specific catalytic system.

Titanium Complexes

Multicoupling in Dititanium Dihydride Frameworks

Recent research has demonstrated the remarkable reactivity of this compound within a dititanium dihydride framework, leading to dinitrogen (N₂) cleavage and multicomponent coupling reactions. acs.orgnih.govresearcher.life The reaction of a dinitrogen dititanium dihydride complex, [{(acriPNP)Ti}₂(μ–η¹:η²-N₂)(μ-H)₂] (1), with isocyanides initiates a cascade of bond-forming events. acs.orgnih.gov

While the primary example detailed involves p-methoxyphenyl isocyanide, the study explicitly states that the reaction with this compound proceeds in a similar multicoupling fashion. acs.orgnih.gov Furthermore, cross-coupling reactions were successfully performed. An intermediate complex derived from p-methoxyphenyl isocyanide was reacted with this compound, leading to amidoamidinatoguanidinate products that incorporate two different isocyanide units. acs.orgnih.gov These complex transformations highlight the ability of the dititanium framework to activate N₂ and facilitate the formation of multiple N-C bonds with isocyanides like the 2-naphthyl derivative. acs.orgnih.govresearchgate.net

Gold(I) Complexes

Gold(I) complexes of isocyanide ligands are well-studied, often exhibiting linear coordination geometries and fascinating intermolecular interactions. The use of this compound as a ligand in gold(I) chemistry leads to complexes whose solid-state structures are heavily influenced by weak, yet significant, non-covalent forces.

The synthesis of this compound gold(I) halide complexes, of the general formula (2-Naphthyl-NC)Au-X where X is Cl, Br, or I, is typically achieved by reacting a gold(I) precursor like (tetrahydrothiophene)AuCl with this compound. rsc.org

Structural analysis of these complexes reveals a consistent pattern of aggregation in the solid state, driven by a combination of aurophilic and π-π stacking interactions. researchgate.net Aurophilic interactions are attractive forces between closed-shell gold(I) centers, with Au···Au distances falling below the sum of their van der Waals radii (approximately 3.6 Å). rsc.orgresearchgate.net These interactions are comparable in strength to hydrogen bonds and play a crucial role in the self-assembly and photophysical properties of gold(I) compounds. rsc.orgmdpi.comacs.org

In the crystal structures of 2-naphthylisonitrile–gold(I)-halide complexes, homodimers are common structural motifs. rsc.org For instance, the chloro and bromo derivatives form dimers arranged in columns. These columns feature π-π stacking between the naphthyl groups of adjacent dimers, with a characteristic distance of about 3.6 Å. rsc.org In these specific structures, the π-π stacking interactions appear to dictate the intermolecular arrangement, leading to longer Au···Au distances that are at the limit of what is considered an aurophilic bond (e.g., 3.595 Å for the chloro complex). rsc.org

Conversely, the iodo derivative, (2-Naphthyl-NC)Au-I, exhibits a structure where the molecules are arranged in columns primarily via π-π stacking at a distance of approximately 3.5 Å. researchgate.net The gold(I) center maintains a linear coordination with expected Au-C and Au-I bond lengths. researchgate.net In other related structures, such as [AuCl(CNR)] where R is 2-naphthyl (CSD refcode: TAHVIK), an unconventional C(isocyanide)···Au contact of 3.605(8) Å has been observed. researchgate.netmdpi.comresearchgate.netpreprints.org This indicates a complex interplay of various weak interactions that determine the final supramolecular architecture.

| Complex | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| (2-Naphthyl-NC)Au-Cl | π-π stacking | ~3.6 | rsc.org |

| (2-Naphthyl-NC)Au-Cl | Au···Au | 3.595 | rsc.org |

| [AuCl(2-Naphthyl-NC)] | C···Au | 3.605(8) | mdpi.comresearchgate.net |

| (2-Naphthyl-NC)Au-I | π-π stacking | ~3.5 | researchgate.net |

Nickel(II) Complexes

Nickel(II) salts are known to be highly active catalysts for the polymerization of isocyanides, a process that involves the repeated insertion of isocyanide molecules. ru.nlru.nl The coordination of isocyanides to the nickel(II) center activates the ligand for subsequent reactions.

The general mechanism for the nickel(II)-catalyzed polymerization of isocyanides is often described as a "merry-go-round" sequence of ligand insertions. ru.nl The process is typically initiated by the nucleophilic attack on a coordinated isocyanide ligand. ru.nl For instance, an amine can coordinate to the nickel center and then migrate to the isocyano carbon, forming a nickel carbene complex. ru.nl The propagation then proceeds through a series of consecutive insertion reactions of isocyanide molecules into the nickel-carbene bond. ru.nl Recent studies have also proposed that the key active species might be a formamidinyl species rather than a carbene. uva.es

In the context of specific, non-polymerization insertion reactions, nickel(II) catalysis has been employed for the synthesis of various heterocyclic compounds. For example, a nickel-catalyzed oxidative isocyanide insertion/C-H amination reaction between N-uracil-amidines and various isocyanides has been developed to produce polysubstituted pyrimidouracils. acs.orgacs.org The proposed mechanism involves the formation of an N-amidinonickel intermediate, followed by isocyanide insertion to give a C-amidinonickel intermediate, which then undergoes cyclization. acs.orgacs.org

While this methodology is effective for a broad range of isocyanides, including primary, secondary, aliphatic, and other aromatic isocyanides, its application to this compound proved unsuccessful. acs.orgacs.org Under the reported reaction conditions, the use of naphthyl isocyanide did not yield any isolable pyrimidouracil product. acs.org This highlights that while nickel(II) is a potent catalyst for isocyanide insertion reactions, the specific steric and electronic properties of the isocyanide substrate, such as those of this compound, are critical for a successful transformation.

| Reactants | Catalyst | Isocyanide Substrate | Result | Reference |

|---|---|---|---|---|

| N-uracil-amidines + Isocyanides | Ni(OAc)₂·4H₂O | Primary, secondary, tertiary aliphatic and various aromatic isocyanides | Successful formation of pyrimidouracils | acs.orgacs.org |

| N-uracil-amidines + Isocyanides | Ni(OAc)₂·4H₂O | This compound | No isolable product | acs.org |

Catalytic Applications Involving 2 Naphthyl Isocyanide

Role as Ligand in Metal Catalysis

Isocyanides, in general, are known to be effective ligands in coordination chemistry, acting as neutral, π-acidic ligands for transition metals, particularly those in low-valent states. rsc.org In this capacity, 2-naphthyl isocyanide can coordinate to metal centers, thereby modifying the metal's electronic properties and reactivity, which in turn can influence the outcome of a catalytic cycle.

Research has identified this compound as a ligand for palladium catalysts involved in cross-coupling and C-H activation reactions. The coordination of the isocyanide to the metal center can alter the electronic distribution and steric environment of the catalytic species. sci-hub.se This interaction can be crucial for enabling reaction pathways that might not be accessible otherwise. For instance, in some palladium-catalyzed processes, the concentration of an isocyanide ligand can influence reaction chemoselectivity; an excess of an electron-rich isocyanide can sometimes decrease catalytic activity by forming stable dicarbonyl or tricarbonyl palladium intermediates. acs.org The function of isocyanides as ligands extends to stabilizing reactive synthons, which facilitates the assembly of complex multicomponent structures. rsc.org

Role as Substrate in Catalytic Transformations

More commonly, this compound acts as a C1 synthon, where the isocyano group is incorporated into the final product. It is a key reactant in numerous catalytic transformations, including multicomponent reactions (MCRs) and enzymatic processes.

One notable application is in asymmetric MCRs for the synthesis of nitrogen-containing heterocycles. In a reaction catalyzed by a chiral Magnesium(II)-N,N'-dioxide complex, this compound reacts with an alkylidene malonate and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce enantioenriched tetrazole derivatives. d-nb.infonih.gov The reaction conditions can be modulated to control whether a three-component or four-component reaction occurs. nih.gov

This compound also serves as a substrate in metal-mediated carbon-heteroatom bond-forming reactions. A multicomponent reaction involving this compound, a ditelluride, and a manganese(III) carboxylate provides access to N-acyl tellurocarbamates under mild conditions. acs.org In a different system, it participates in a complex multi-coupling reaction initiated by a dititanium dihydride complex, leading to N₂ cleavage and the formation of new N=C bonds. acs.org

Furthermore, this compound has been utilized as a substrate in biocatalysis. It is effectively hydrated by the enzyme Isocyanide Hydratase (ICH) from Pseudomonas fluorescens to yield N-(2-naphthyl) formamide (B127407). researchgate.netnih.gov This specific transformation has been exploited to develop a continuous UV-visible spectrophotometric assay for monitoring ICH activity, as the product absorbs strongly at a wavelength where the isocyanide substrate has negligible absorbance. nih.gov

| Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Chiral Mg(II)-N,N'-dioxide | Asymmetric Multicomponent Reaction | Enantioenriched Tetrazoles | d-nb.infonih.gov |

| Manganese(III) Carboxylate | Multicomponent Reaction | N-acyl Tellurocarbamates | acs.org |

| Dititanium Dihydride Complex | Multicoupling Reaction | Amidomethylene/Nitrido/Carbodiimido Complexes | acs.org |

| Isocyanide Hydratase (Enzyme) | Enzymatic Hydration | N-(2-naphthyl) formamide | researchgate.netnih.gov |

Organocatalytic Activation of Isocyanides

Beyond metal-based catalysis, organocatalysis has emerged as a powerful strategy for activating isocyanides. The mild nucleophilicity of the isocyanide carbon typically limits its reactions to highly electrophilic partners. rsc.org Organocatalytic activation seeks to overcome this by transforming the isocyanide into a more reactive intermediate.

N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts to activate isocyanides for novel transformations. nih.govrsc.org In a pioneering study, an NHC was used to catalyze the C-C bond formation between ketones and isocyanides, yielding enaminones. nih.gov this compound was shown to be a competent substrate in this reaction, affording the corresponding (Z)-enaminone in good yield. rsc.orgrsc.org

The proposed catalytic cycle involves the nucleophilic attack of the NHC on the isocyanide carbon to generate a transient imidoyl intermediate. nih.govrsc.org This intermediate then undergoes a proton transfer, forming a highly electrophilic imine-azolium species. The enolate, generated from the deprotonation of the ketone, then attacks this activated species to form the C-C bond and regenerate the catalyst, completing the cycle. rsc.org This method demonstrates the potential of nucleophilic activation to expand the reactivity scope of isocyanides in metal-free transformations. rsc.orgnih.gov

| Ketone Substrate | Isocyanide Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone (B1666503) | This compound | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | (Z)-3-((naphthalen-2-yl)amino)-1-phenylprop-2-en-1-one | 72% | rsc.orgrsc.org |

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The catalytic reactions involving this compound are fundamentally processes of bond construction, providing access to a wide array of molecular structures through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation: this compound is frequently used as a one-carbon component in reactions that build carbon skeletons.

Palladium Catalysis: It can participate as a ligand in Pd-catalyzed C-H activation and cross-coupling reactions, which inherently involve C-C bond formation.

Nickel Catalysis: In a [5+1] benzannulation reaction catalyzed by an NHC-Nickel(II) complex, this compound couples with a cyclopropene (B1174273) to form an aromatic amine derivative. d-nb.info

Osmium and Gallium Catalysis: The insertion of this compound into metal-carbon bonds has been observed, such as its insertion into an Os-C bond in an osmium carbyne complex to form metallaindene derivatives. xmu.edu.cn Similarly, it inserts into a Ga-C bond in a gallium complex as part of a photocycloaddition reaction. chemrxiv.org

Organocatalysis: The NHC-catalyzed reaction with ketones to form enaminones is a clear example of organocatalytic C-C bond formation. rsc.orgrsc.org

Carbon-Heteroatom Bond Formation: The versatility of this compound extends to the creation of bonds between carbon and various heteroatoms.

Carbon-Tellurium (C-Te): A manganese(III)-mediated multicomponent reaction of this compound with a ditelluride efficiently forms a C-Te bond, yielding an N-acyl tellurocarbamate. acs.org

Carbon-Nitrogen (C-N): In reactions with a dititanium dihydride complex, this compound is involved in a multi-coupling process that results in the formation of C-N bonds. acs.org The enantioselective Mg(II)-catalyzed MCR to form tetrazoles is another powerful method for constructing cyclic structures with multiple C-N bonds. d-nb.info

Carbon-Sulfur (C-S): While not explicitly demonstrated with this compound in the provided context, palladium-catalyzed isocyanide insertion into 2-bromophenylthioureas to form benzo[d] rsc.orgthiazin-2-amines via C-S cross-coupling is a known reaction type for other isocyanides, highlighting the potential for such transformations. researchgate.net

| Bond Formed | Catalyst/Mediator | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| C-C | NHC-Ni(II) Complex | [5+1] Benzannulation | Aromatic Amines | d-nb.info |

| C-C | Osmium Carbyne Complex | Isocyanide Insertion | Metallaindene Derivatives | xmu.edu.cn |

| C-C | Gallium(I) Complex / Light | Isocyanide Insertion | Six-membered Gallacycles | chemrxiv.org |

| C-C | N-Heterocyclic Carbene (NHC) | Enaminone Synthesis | Enaminones | rsc.orgrsc.org |

| C-Te | Manganese(III) Carboxylate | Multicomponent Reaction | N-acyl Tellurocarbamates | acs.org |

| C-N | Chiral Mg(II)-N,N'-dioxide | Asymmetric Multicomponent Reaction | Tetrazoles | d-nb.info |

| C-N | Dititanium Dihydride Complex | Multicoupling with N₂ Cleavage | Nitrogen-containing Complexes | acs.org |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Naphthyl isocyanide, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for its structural elucidation.

¹H NMR Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic protons of the naphthalene (B1677914) ring. A study reported the following ¹H NMR data (400 MHz, CDCl₃): a doublet of doublets at δ 6.86 (J = 1.8, 8.6 Hz, 1H) and a multiplet ranging from δ 7.11-7.16 (m, 3H). rsc.orgrsc.org These signals correspond to the seven protons on the naphthalene core, with their specific chemical shifts and coupling constants being indicative of their positions relative to the isocyanide group and each other.

¹³C{¹H} NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. A key diagnostic signal for this compound is the resonance of the isocyanide carbon, which typically appears in the downfield region of the spectrum. One study identified a signal at approximately δ 155–160 ppm as confirmation of the isocyanide carbon. In a specific analysis using a 100 MHz spectrometer in CDCl₃, the following peaks were observed: δ 123.34, 123.88 (t), 125.79, 127.61, 127.77, 127.96, 127.99, 129.72, 132.74, 132.86, and a triplet at 164.31 (t), which is attributed to the isocyanide carbon. rsc.org

2D NMR Techniques

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the specific proton and carbon signals to their respective atoms within the this compound molecule. These experiments correlate the signals of directly bonded (HSQC) and long-range coupled (HMBC) nuclei, allowing for an unambiguous assignment of the complex aromatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in its IR spectrum is the stretching vibration of the isocyanide group.

Analysis of Isocyanide Stretching Frequencies

The isocyanide (-N≡C) functional group exhibits a strong and characteristic absorption band in the IR spectrum. For this compound, this stretching frequency (ν(N≡C)) is typically observed in the range of 2120–2140 cm⁻¹. One source specifies the stretching frequency to be around 2127 cm⁻¹ in dichloromethane (B109758) (CH₂Cl₂). unibo.it The position of this band is a sensitive indicator of the electronic environment of the isocyanide group.

Influence of Solvent Effects on Vibrational Characteristics

The vibrational frequency of the isocyanide group is known to be influenced by the polarity of the solvent. nih.gov Studies have shown that the ν(N≡C) of isocyanides can shift depending on the solvent's properties. For aromatic isocyanides like this compound, a strong linear correlation has been observed between the isonitrile stretching frequency and the polarizability of protic solvents. mdpi.com This is because polar solvents can stabilize the zwitterionic resonance structure of the isocyanide group, leading to a change in the bond strength and, consequently, the stretching frequency. nih.gov Specifically, an increase in solvent polarity generally leads to a blueshift (increase in frequency) of the isocyanide stretch. mdpi.comtandfonline.com This sensitivity of the isonitrile group's vibrational frequency to its local environment makes it a useful probe for studying solvent-solute interactions. mdpi.com